molecular formula C9H9N3O2S B2849854 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245808-14-3

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2849854
CAS No.: 1245808-14-3
M. Wt: 223.25
InChI Key: VOPPXSLVZWLZOF-UHFFFAOYSA-N
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Description

5-[(4-Amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (molecular formula: C₉H₉N₃O₂S) is a thiophene-based compound functionalized with a 4-amino-pyrazole moiety at the 5-position of the thiophene ring.

Properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPPXSLVZWLZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of 4-amino-1H-pyrazole with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogs differ in substituents on the pyrazole ring, altering electronic and steric profiles:

Compound Name Substituent on Pyrazole Molecular Formula Key Properties
Target compound 4-amino C₉H₉N₃O₂S Electron-donating amino group; potential for hydrogen bonding
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid 4-chloro C₉H₇ClN₂O₂S Chloro group (electron-withdrawing); higher lipophilicity
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid 4-nitro C₁₀H₇N₃O₄S Strong electron-withdrawing nitro group; may reduce stability
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid 3,5-dimethyl, 4-nitro C₁₁H₁₂N₄O₄S Steric hindrance from methyl groups; mixed electronic effects

Key Observations :

  • The amino group in the target compound enhances solubility (via hydrogen bonding) compared to chloro/nitro analogs, which are more lipophilic .
  • Nitro-substituted analogs may exhibit lower stability due to the nitro group’s susceptibility to reduction .

Physicochemical Properties

Property Target Compound Chloro Analog Nitro Analog
Molecular Weight 239.26 g/mol 242.68 g/mol 279.27 g/mol
Melting Point Not reported Not reported 227–230°C (related compound )
logP (Predicted) ~0.47 (similar to ) ~2.1 (chloro increases lipophilicity) ~1.8 (nitro reduces logP vs. chloro)

Notes:

  • The amino group lowers logP compared to chloro/nitro analogs, suggesting better aqueous solubility .
  • Higher melting points in nitro analogs may correlate with crystalline stability .

Commercial and Industrial Relevance

  • Target compound : Discontinued (), likely due to synthetic challenges or instability.
  • Chloro and nitro analogs : Commercially available (e.g., Amadis Chemical ), indicating robust synthesis protocols and demand for hydrophobic intermediates.

Biological Activity

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid, a compound with the molecular formula C₉H₉N₃O₂S, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The compound features a thiophene ring substituted with an amino-pyrazole moiety, which is known for its diverse pharmacological properties. The presence of the carboxylic acid group enhances its solubility and potential biological interactions.

Anticancer Activity

Research has demonstrated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. One study reported an IC50 value of 49.85 μM for a related pyrazole compound against tumor cells, suggesting that similar derivatives may possess comparable activity .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies indicate that these compounds may bind effectively to critical sites on tubulin, disrupting normal cellular functions .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy:

  • Cytokine Inhibition : Compounds in this class have been shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated immune cells. For example, one derivative demonstrated an inhibition rate of 97.7% at a concentration of 10 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

Substituent Effect on Activity
Amino GroupEnhances anticancer and anti-inflammatory properties
Thiophene RingContributes to increased hydrophobic interactions
Carboxylic Acid GroupImproves solubility and bioavailability

These modifications can lead to enhanced potency and selectivity against target enzymes or receptors involved in disease processes.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated various pyrazole derivatives for their anticancer effects. The results indicated that compounds with a thiophene moiety exhibited increased cytotoxicity against HeLa cells, with some derivatives showing IC50 values as low as 0.08 mM .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyrazole compounds, revealing significant reductions in inflammatory markers in vitro and in vivo models. The introduction of specific substituents was found to further enhance these effects .

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